molecular formula C15H19N3O B13615197 6,8-Dimethyl-3-(piperidin-3-yl)quinazolin-4(3H)-one

6,8-Dimethyl-3-(piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B13615197
M. Wt: 257.33 g/mol
InChI Key: AOFJXNMQRYWSHR-UHFFFAOYSA-N
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Description

6,8-Dimethyl-3-(piperidin-3-yl)-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with two methyl groups at positions 6 and 8, and a piperidinyl group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethyl-3-(piperidin-3-yl)-3,4-dihydroquinazolin-4-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of Methyl Groups: The methyl groups at positions 6 and 8 can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Piperidinyl Group: The piperidinyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by the piperidinyl moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-3-(piperidin-3-yl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones.

Scientific Research Applications

6,8-Dimethyl-3-(piperidin-3-yl)-3,4-dihydroquinazolin-4-one has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and bacterial infections.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-dimethyl-3-(piperidin-3-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dimethylquinazolin-4-one: Lacks the piperidinyl group but shares the quinazolinone core with methyl groups at positions 6 and 8.

    3-(Piperidin-3-yl)quinazolin-4-one: Contains the piperidinyl group but lacks the methyl groups at positions 6 and 8.

Uniqueness

6,8-Dimethyl-3-(piperidin-3-yl)-3,4-dihydroquinazolin-4-one is unique due to the presence of both the piperidinyl group and the methyl groups at specific positions on the quinazolinone core. This unique structure may contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

6,8-dimethyl-3-piperidin-3-ylquinazolin-4-one

InChI

InChI=1S/C15H19N3O/c1-10-6-11(2)14-13(7-10)15(19)18(9-17-14)12-4-3-5-16-8-12/h6-7,9,12,16H,3-5,8H2,1-2H3

InChI Key

AOFJXNMQRYWSHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)N(C=N2)C3CCCNC3)C

Origin of Product

United States

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